MCHr1 Antagonist: 6-Cl-7-Me vs. 7-F Pharmacophore
The target compound's 6-chloro-7-methyl substitution on the chromone ring contrasts with the 7-fluoro substitution found in the optimized MCHr1 antagonist (compound 22) reported by Lynch et al. [1]. While the 7-fluoro analog achieved oral efficacy in a diet-induced obese mouse model, it also exhibited potent hERG channel blockade (IC50 = 4.0 nM in IMR-32 cells), leading to QT prolongation in dogs [1]. The 6-chloro-7-methyl motif has not been profiled in the same cardiovascular assays, but its distinct electronic and steric properties suggest a potentially differentiated cardiac safety window.
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined in published studies |
| Comparator Or Baseline | 7-fluorochromone-2-carboxamide (compound 22): hERG IC50 = 4.0 nM ± 0.8 nM in IMR-32 cells [1] |
| Quantified Difference | Data pending; structural divergence suggests possibility of reduced hERG affinity |
| Conditions | IMR-32 human neuroblastoma cells; whole-cell patch-clamp electrophysiology |
Why This Matters
This structural differentiation is critical for procurement decisions where cardiovascular safety is a primary screening endpoint, as the 7-fluoro analog is known to carry significant hERG risk.
- [1] Lynch JK, et al. Optimization of chromone-2-carboxamide melanin concentrating hormone receptor 1 antagonists: assessment of potency, efficacy, and cardiovascular safety. J Med Chem. 2006 Nov 2;49(22):6569-84. View Source
